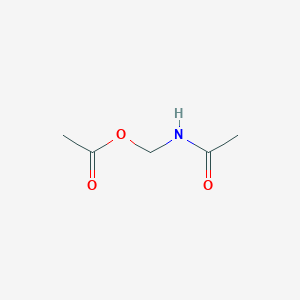
Acetamidomethyl acetate
Übersicht
Beschreibung
Acetamidomethyl acetate is a chemical compound commonly used as a protecting group in peptide synthesis. It is particularly useful in the synthesis of peptides that contain disulfide bonds. The compound helps in protecting the sulfhydryl groups of cysteine residues during the synthesis process, ensuring that the desired peptide structure is maintained.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetamidomethyl acetate can be synthesized through the reaction of acetamidomethyl chloride with sodium acetate in an aqueous medium. The reaction typically requires a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required standards for use in peptide synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when used in peptide synthesis. The oxidation process helps in the removal of the protecting group, allowing the formation of disulfide bonds.
Substitution: The compound can also participate in substitution reactions where the acetamidomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Iodine: Used in the oxidation process to remove the acetamidomethyl protecting group.
Diethyl Ether: Employed in the isolation and purification of the oxidized peptide.
Major Products Formed:
Disulfide-Containing Peptides: The primary products formed from the reactions involving this compound are peptides with disulfide bonds, which are crucial for their biological activity.
Wissenschaftliche Forschungsanwendungen
Acetamidomethyl acetate is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a protecting group in the synthesis of complex peptides.
Biology: Facilitates the study of peptide structures and functions by ensuring the correct formation of disulfide bonds.
Medicine: Plays a role in the development of peptide-based drugs, including hormones and enzyme inhibitors.
Industry: Employed in the large-scale production of peptides for various applications, including pharmaceuticals and biotechnology.
Wirkmechanismus
The primary mechanism of action of acetamidomethyl acetate involves the protection of sulfhydryl groups in cysteine residues during peptide synthesis. By forming a stable acetamidomethyl group, it prevents unwanted reactions that could disrupt the peptide structure. Upon completion of the synthesis, the protecting group is removed through oxidation, allowing the formation of disulfide bonds.
Vergleich Mit ähnlichen Verbindungen
Phenylacetamidomethyl Acetate: An alternative protecting group with similar stability and lability.
Trityl Acetate: Another protecting group used in peptide synthesis, but with different reactivity and stability profiles.
Uniqueness: this compound is unique in its ability to provide stable protection to sulfhydryl groups while being easily removable through oxidation. This makes it particularly valuable in the synthesis of peptides with multiple disulfide bonds, ensuring the correct formation of the desired peptide structure.
Eigenschaften
IUPAC Name |
acetamidomethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6-3-9-5(2)8/h3H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYAUZMNUQFTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501794 | |
| Record name | Acetamidomethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13831-32-8 | |
| Record name | Acetamidomethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



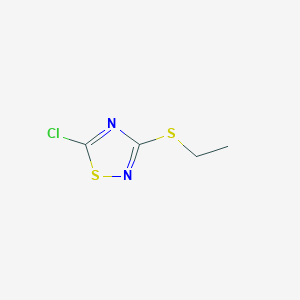
![2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B3047291.png)

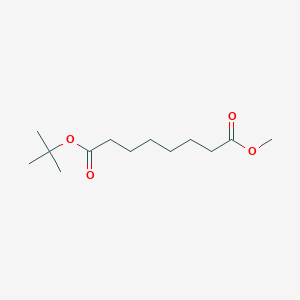

![(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B3047300.png)
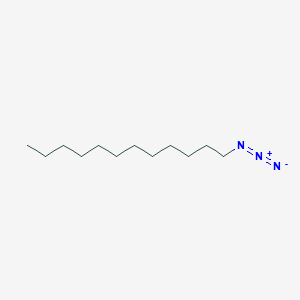
![3-[(3-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B3047303.png)
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-nitro-](/img/structure/B3047304.png)
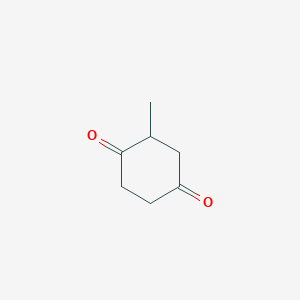

![3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B3047308.png)

